
3-Hydroxy Darifenacin
Descripción general
Descripción
3-hidroxi Darifenacina es un metabolito de darifenacina, un antagonista selectivo del receptor muscarínico M3 utilizado principalmente para el tratamiento del trastorno de vejiga hiperactiva . El compuesto es conocido por su alta afinidad por los receptores muscarínicos, particularmente el subtipo M3, que juega un papel crucial en las contracciones musculares de la vejiga .
Métodos De Preparación
La síntesis de 3-hidroxi Darifenacina involucra varios pasos, comenzando desde darifenacina. Un método común incluye el uso de agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) para reducir darifenacina a su derivado hidroxilado . Los métodos de producción industrial a menudo implican el uso de técnicas avanzadas como la nanosuspensión para mejorar la biodisponibilidad y la solubilidad del compuesto .
Análisis De Reacciones Químicas
3-hidroxi Darifenacina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio (KMnO4) y agentes reductores como NaBH4 . Los principales productos formados a partir de estas reacciones son típicamente derivados hidroxilados de darifenacina .
Aplicaciones Científicas De Investigación
Pharmacokinetics
The pharmacokinetic profile of 3-Hydroxy Darifenacin is characterized by:
- Bioavailability : The mean oral bioavailability is estimated at approximately 15% to 19% for darifenacin, with its metabolite showing similar properties.
- Half-life : The terminal elimination half-life varies depending on the formulation; immediate-release forms exhibit 3–4 hours, while prolonged-release formulations extend this to 14–16 hours.
- Protein Binding : Approximately 98% bound to plasma proteins, primarily alpha-1-acid-glycoprotein.
Scientific Research Applications
This compound has several notable applications in scientific research:
Application Area | Description |
---|---|
Chemistry | Used as a reference compound in studies focusing on muscarinic receptor antagonists. |
Biology | Investigated for its effects on muscarinic receptors across various biological systems. |
Medicine | Utilized in pharmacokinetic studies to elucidate the metabolism and bioavailability of darifenacin. |
Industry | Employed in developing new formulations and drug delivery systems aimed at enhancing the efficacy of darifenacin. |
Case Studies and Clinical Trials
Several clinical studies have highlighted the effectiveness and safety profile of darifenacin, which indirectly supports the relevance of its metabolite:
-
Phase III Studies :
- A pooled analysis involving over 1,000 patients demonstrated significant reductions in incontinence episodes with darifenacin treatment (7.5 mg and 15 mg) compared to placebo (P < 0.01) over 12 weeks .
- The study reported high tolerability with common adverse effects being dry mouth and constipation but minimal discontinuation rates.
- Long-term Efficacy :
Mecanismo De Acción
3-hidroxi Darifenacina ejerce sus efectos antagonizando selectivamente el receptor muscarínico M3 . Este receptor participa en la contracción de los músculos lisos de la vejiga y el tracto gastrointestinal, la producción de saliva y la función del esfínter del iris . Al bloquear el receptor M3, 3-hidroxi Darifenacina reduce las contracciones de los músculos de la vejiga, aliviando así los síntomas de la vejiga hiperactiva .
Comparación Con Compuestos Similares
3-hidroxi Darifenacina se compara con otros antagonistas del receptor muscarínico como solifenacina y vibegrón . Si bien todos estos compuestos se utilizan para tratar la vejiga hiperactiva, 3-hidroxi Darifenacina es única debido a su alta selectividad por el receptor M3 . Esta selectividad ofrece potencialmente un enfoque más específico con menos efectos secundarios en comparación con otros compuestos .
Los compuestos similares incluyen:
Actividad Biológica
3-Hydroxy Darifenacin, a metabolite of the selective M3 muscarinic receptor antagonist darifenacin, has garnered attention for its biological activity and therapeutic potential, particularly in treating overactive bladder (OAB). This article delves into the biological mechanisms, efficacy, and safety profile of this compound based on diverse research findings.
This compound is primarily characterized by its selective antagonism of the M3 muscarinic acetylcholine receptor, which plays a crucial role in mediating bladder contractions. This selectivity is significant as it minimizes side effects associated with other muscarinic receptors. The compound exhibits a higher affinity for the M3 receptor compared to M1 and M2 receptors, making it effective in reducing urinary urgency and frequency associated with OAB .
Key Mechanism Details:
- Affinity: this compound shows a pKi of 8.9 for the M3 receptor, indicating strong binding capability .
- Inhibition of Bladder Contractions: In vitro studies have demonstrated that it can significantly reduce bladder contractions induced by acetylcholine, thus alleviating symptoms of OAB .
Efficacy in Clinical Studies
Clinical trials have evaluated the efficacy of darifenacin, including its metabolite this compound, in managing OAB symptoms. A pooled analysis from three phase III studies involving over 1,000 patients indicated that treatment with darifenacin resulted in significant reductions in the number of incontinence episodes and improvements in bladder capacity .
Clinical Findings:
- Reduction in Incontinence Episodes: Patients receiving darifenacin (7.5 mg) experienced a median reduction of 68.4% in weekly incontinence episodes compared to placebo .
- Improvement Metrics: Significant decreases were also noted in urgency frequency and severity, with both doses (7.5 mg and 15 mg) showing efficacy over placebo .
Safety Profile
The safety profile of darifenacin has been extensively studied. Common adverse effects include dry mouth and constipation, which were reported more frequently than in placebo groups but were generally mild to moderate in severity . Notably, serious adverse reactions such as urinary retention were also documented but occurred at low rates.
Adverse Reaction Summary:
Adverse Reaction | Darifenacin 7.5 mg (%) | Darifenacin 15 mg (%) | Placebo (%) |
---|---|---|---|
Dry Mouth | 20.2 | 35.3 | 8.2 |
Constipation | 14.8 | 21.3 | 6.2 |
Urinary Tract Infection | 4.7 | 4.5 | 2.6 |
Case Studies and Research Insights
Several case studies have highlighted the practical application of darifenacin in clinical settings:
- Case Study on Efficacy Across Severity Levels: A retrospective analysis indicated that patients with varying baseline symptom severity responded positively to darifenacin treatment, with significant symptom improvement observed within two weeks for those on higher doses .
- Behavioral Modification Impact: Research comparing darifenacin alone versus darifenacin combined with behavioral modifications showed that while both approaches improved quality of life measures, the combination did not yield significantly better outcomes than medication alone .
Propiedades
IUPAC Name |
2-[(3S)-1-[2-(3-hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O3/c29-27(32)28(21-7-3-1-4-8-21,22-9-5-2-6-10-22)23-14-16-30(18-23)15-13-20-11-12-26-24(17-20)25(31)19-33-26/h1-12,17,23,25,31H,13-16,18-19H2,(H2,29,32)/t23-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEQBFMESJKUBQ-XQZUBTRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206048-82-0 | |
Record name | UK-148993 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206048820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UK-148993 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS9J5ENH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.